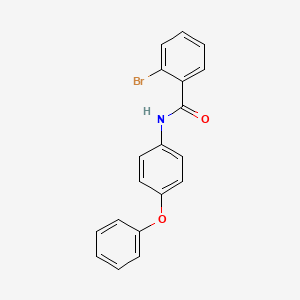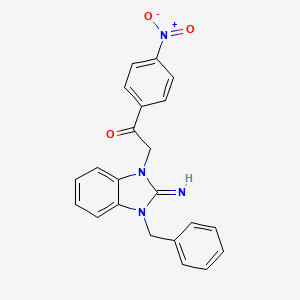![molecular formula C16H13BrN2O B11664576 (3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 6179-93-7](/img/structure/B11664576.png)
(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-5-BROMO-3-[(2,6-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a dimethylphenyl group, and an imino group attached to an indolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-BROMO-3-[(2,6-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2,3-dihydro-1H-indol-2-one with 2,6-dimethylaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indolone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (3E)-5-BROMO-3-[(2,6-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with chlorine atoms.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness: Compared to similar compounds, (3E)-5-BROMO-3-[(2,6-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
6179-93-7 |
|---|---|
Fórmula molecular |
C16H13BrN2O |
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
5-bromo-3-(2,6-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-4-3-5-10(2)14(9)19-15-12-8-11(17)6-7-13(12)18-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
PNLYMVJJFSTPHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664498.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B11664499.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11664505.png)
![2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11664510.png)


![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11664533.png)



![butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B11664556.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)

